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Compound of Interest

Compound Name: Cupric borate

Cat. No.: B1616280 Get Quote

An In-depth Technical Guide to the Crystal Structure of Cupric Borate

This technical guide provides a comprehensive analysis of the crystal structure of cupric
borate (Cu₃(BO₃)₂), intended for researchers, scientists, and professionals in drug

development. The document details the crystallographic parameters, experimental protocols for

synthesis and characterization, and a visual representation of the experimental workflow.

Crystal Structure and Properties
Cupric borate, with the chemical formula Cu₃(BO₃)₂, is an inorganic compound that has

garnered interest for its potential applications, including as a pigment and for its photocatalytic

properties.[1] The crystal structure of Cu₃(BO₃)₂ has been primarily characterized as

orthorhombic, although other polymorphs have been reported.[2]

The orthorhombic structure of Cu₃(BO₃)₂ features a three-dimensional framework. This

framework is constructed from interconnected copper-oxygen (CuO₆) octahedra and boron-

oxygen (BO₃) triangles, which are linked through corner- or edge-sharing oxygen atoms.[2][3]

[4] This arrangement results in a complex layered crystallographic structure.[2]

Crystallographic Data
The crystallographic data for the orthorhombic phase of Cu₃(BO₃)₂ has been determined

through single-crystal X-ray diffraction analysis. The key parameters are summarized in the

table below.
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Parameter Value Reference

Chemical Formula Cu₃(BO₃)₂ [5]

Crystal System Orthorhombic [2][3][4]

Space Group Pnnm [2][3][4]

Cell Parameter a 4.4607 (12) Å [2][3][4]

Cell Parameter b 5.4001 (15) Å [2][3][4]

Cell Parameter c 8.302 (2) Å [2][3][4]

Density (calculated) 5.12 g/cm³ [2]

Note: The structure solution was noted to be complicated by non-merohedral twinning of two

components.[3][4] Other reported polymorphs include triclinic and monoclinic structures with

calculated densities of 4.54 g/cm³ and 4.434 g/cm³, respectively.[2]

Experimental Protocols
The synthesis and structural characterization of cupric borate crystals involve specific and

detailed experimental procedures. The following sections outline the methodologies cited in the

literature.

Synthesis of Cupric Borate Single Crystals
Method: High-Temperature Molten-Salt Method[3][4]

This method is employed to grow single crystals of Cu₃(BO₃)₂. While specific reactant ratios

and flux compositions are proprietary to the research, the general procedure involves:

Reactant Preparation: A stoichiometric mixture of copper(II) oxide (CuO) and diboron trioxide

(B₂O₃) is prepared.[1] In some variations for other copper borates, materials like Li₂CO₃,

CuO, and H₃BO₃ are used for solid-state synthesis.[6]

Heating: The mixture is heated in a suitable crucible to a high temperature, typically around

900 °C, to form a molten solution.[1]
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Crystal Growth: The molten solution is then slowly cooled over a specific period to allow for

the nucleation and growth of single crystals.

Isolation: Once cooled to room temperature, the single crystals of Cu₃(BO₃)₂ are

mechanically separated from the solidified salt matrix.

Crystal Structure Determination
Method: Single-Crystal X-ray Diffraction (SC-XRD)[3][4]

The precise atomic arrangement of the synthesized cupric borate crystals is determined using

single-crystal X-ray diffraction.

Crystal Selection: A suitable single crystal of Cu₃(BO₃)₂ is selected and mounted on a

goniometer head.

Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., Mo-Kα

radiation, λ = 0.71073 Å) at room temperature (e.g., 293 K).[4] A CCD detector, such as a

Smart APEX II, is used to collect the diffraction data.[4] Data is typically collected using a

ω/2θ scan mode.[4]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods and refined by full-matrix least-squares fitting on F² using software packages like

SHELX.[4] All atoms in the structure are typically refined using harmonic anisotropic atomic

displacement parameters.[4]

Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and crystal structure

analysis of cupric borate.

Caption: Experimental workflow for cupric borate synthesis and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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